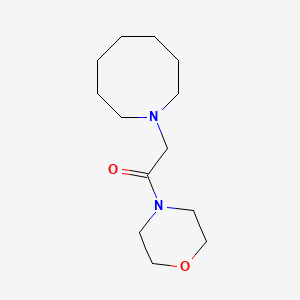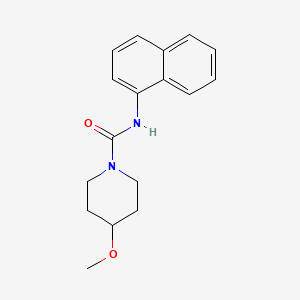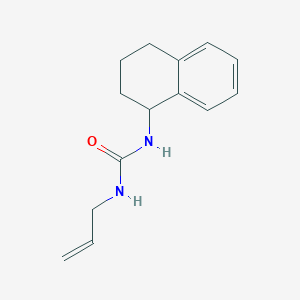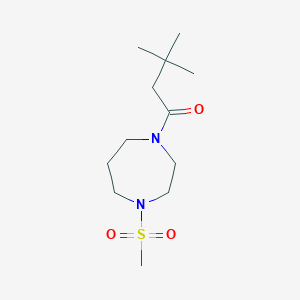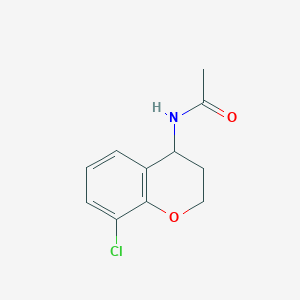
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as CDA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CDA belongs to the family of coumarin derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of macrophages and neutrophils, which are involved in the inflammatory response. In addition, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for drug development. Its relatively simple synthesis method and low cost also make it an attractive option for researchers. However, one of the limitations of using N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide. One of the areas of interest is its potential use as a therapeutic agent for inflammatory and immune-related diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its potential use as a diagnostic tool for certain diseases, such as cancer. In addition, more studies are needed to fully understand its mechanism of action and potential side effects, which can help in the development of safer and more effective drugs.
Métodos De Síntesis
The synthesis of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide involves the reaction of 8-chloro-4-hydroxychromen-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization to obtain pure N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide. This synthesis method has been reported in several scientific publications and has been optimized for improved yield and purity.
Aplicaciones Científicas De Investigación
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Some studies have also reported its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-5-6-15-11-8(10)3-2-4-9(11)12/h2-4,10H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBBVWNXKYVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCOC2=C1C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
